molecular formula C16H30N2O B5160708 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide

Cat. No. B5160708
M. Wt: 266.42 g/mol
InChI Key: ZAVYDBHALYYPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various cancers and autoimmune diseases. By inhibiting BTK activity, this compound blocks downstream signaling pathways and induces apoptosis in cancer cells. In addition, this compound modulates the immune system by reducing the production of autoantibodies and inhibiting B-cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM). In addition, this compound has been shown to reduce the production of autoantibodies and inhibit B-cell activation in preclinical models of autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, this compound has shown potent antitumor activity in preclinical models, making it a promising candidate for further development. However, there are some limitations to using this compound in lab experiments. For example, this compound has shown limited efficacy in some cancer cell lines, and its effectiveness may be influenced by the genetic and molecular characteristics of the tumor. In addition, this compound may have limited efficacy in patients with acquired resistance to BTK inhibitors.

Future Directions

There are several future directions for research related to 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to this compound and other BTK inhibitors. In addition, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, particularly in patients with refractory or relapsed cancers and autoimmune diseases. Finally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance to existing therapies.

Synthesis Methods

The synthesis of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide involves the reaction of 4-tert-butylcyclohexanone with piperidinecarboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity. This method has been optimized and validated for large-scale production of this compound.

Scientific Research Applications

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that this compound inhibits the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival. In addition, this compound has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of autoantibodies.

properties

IUPAC Name

1-(4-tert-butylcyclohexyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-16(2,3)13-4-6-14(7-5-13)18-10-8-12(9-11-18)15(17)19/h12-14H,4-11H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYDBHALYYPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.